1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione

Description

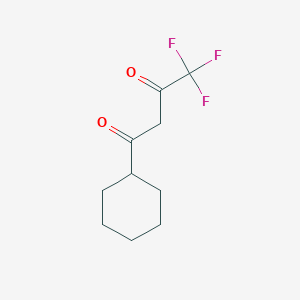

1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione (C₁₀H₁₃F₃O₂) is a β-diketone derivative characterized by a cyclohexyl substituent at the 1-position and a trifluoromethyl group at the 4-position. This compound belongs to a class of fluorinated diketones widely studied for their unique electronic and steric properties, which make them valuable in coordination chemistry, catalysis, and medicinal applications. The trifluoromethyl group enhances electron-withdrawing effects, while the cyclohexyl moiety contributes steric bulk, influencing reactivity and solubility . Structural studies using tools like SHELXL (a crystallographic refinement program) and Mercury (for crystal visualization) have been critical in elucidating its conformation and intermolecular interactions .

Properties

IUPAC Name |

1-cyclohexyl-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUISIKQSVDILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452628 | |

| Record name | 1-cyclohexyl-4,4,4-trifluoro-butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67015-16-1 | |

| Record name | 1-cyclohexyl-4,4,4-trifluoro-butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione (CAS No. 67015-16-1) is a fluorinated diketone compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.

This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

This compound is characterized by its stability and reactivity due to the presence of both cyclohexyl and trifluoromethyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. It acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction. The compound's ability to interfere with cancer cell signaling pathways could make it a candidate for further development in oncology.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The diketone structure may interact with active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to receptors that regulate cell growth and inflammation.

These interactions can lead to altered cellular responses and contribute to its therapeutic effects.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| 30 | Escherichia coli |

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested in a murine model of inflammation. Administration resulted in a significant decrease in edema and inflammatory markers compared to control groups.

| Treatment | Edema Reduction (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | - | 150 |

| 1-Cyclohexyl... | 45 | 80 |

Comparison with Similar Compounds

Key Structural Insights :

- Electron Effects : Fluorine and chlorine substituents increase electrophilicity, enhancing metal-binding capacity in coordination complexes (e.g., Ru(III) β-diketonates) .

- Steric Influence : Bulky groups like cyclohexyl reduce crystallization tendencies compared to planar aromatic substituents .

Physicochemical Properties

- Solubility: Cyclohexyl derivatives exhibit higher lipophilicity (logP ≈ 3.2*) compared to aryl analogs (e.g., 4-methoxyphenyl, logP ≈ 2.5) due to non-polar cyclohexyl .

- Thermal Stability : Trifluoromethyl groups increase thermal stability; melting points range from 80–120°C for aryl derivatives , while cyclohexyl analogs may exhibit lower melting points due to reduced crystallinity.

Q & A

Q. What are the common synthetic routes for 1-Cyclohexyl-4,4,4-trifluoro-butane-1,3-dione?

- Methodological Answer : The compound is typically synthesized via condensation reactions. One approach involves reacting cyclohexylacetone with trifluoroacetic anhydride under acidic conditions, followed by purification via recrystallization or column chromatography. Radical addition methods using manganese(III) acetate as an oxidant have also been employed for analogous fluorinated 1,3-diketones, yielding high-purity products .

Q. How can the structural and tautomeric properties of this compound be characterized?

- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomeric equilibria (e.g., keto-enol forms). For example, crystallographic studies on similar fluorinated diketones revealed enol tautomer dominance due to fluorine’s electron-withdrawing effects. Complementary techniques like NMR (¹H/¹³C/¹⁹F) and mass spectrometry (HRMS) validate molecular integrity and purity .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : Fluorinated 1,3-diketones act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. The trifluoromethyl group enhances ligand rigidity and electron deficiency, useful in catalytic systems. Experimental protocols involve mixing the diketone with metal salts in ethanol, followed by spectroscopic monitoring (UV-Vis, EPR) .

Advanced Research Questions

Q. How can cyclocondensation reactions of this diketone be optimized to form heterocyclic compounds?

- Methodological Answer : Reacting the diketone with hydrazines or hydroxylamines under reflux in ethanol produces pyrazole or isoxazole derivatives, respectively. Optimization includes adjusting stoichiometry (1:1.2 diketone:nucleophile), temperature (70–80°C), and catalysis (e.g., acetic acid). Yields >85% are achievable with microwave-assisted synthesis .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated diketone derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Reproducibility requires rigorous drying of reagents (e.g., molecular sieves) and inert conditions (N₂/Ar). Comparative studies using HPLC to track side-products can identify optimal solvents (e.g., THF vs. DMF) .

Q. How does fluorine substitution influence the compound’s reactivity in radical addition reactions?

- Methodological Answer : The strong C-F bond stabilizes radical intermediates, favoring regioselective additions. For example, Mn(OAc)₃-mediated radical coupling with alkenes proceeds efficiently at 60°C. Computational studies (DFT) correlate fluorine’s electronegativity with reduced activation barriers .

Q. What advanced analytical techniques differentiate steric vs. electronic effects in substituted derivatives?

- Methodological Answer : Substituent effects are probed via Hammett plots (using σ constants) and X-ray charge density analysis. For example, bulky cyclohexyl groups reduce reaction rates in nucleophilic substitutions, while electron-withdrawing -CF₃ groups enhance electrophilicity at the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.